2-Amino-4-(2-hydroxyethanesulfonyl)benzoic acid
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Overview
Description
2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.25234 g/mol . This compound features an amino group, a hydroxyethylsulfonyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis and subsequent introduction of the hydroxyethyl group. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields sulfonic acids, while nitration of the aromatic ring introduces nitro groups at specific positions .
Scientific Research Applications
2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amino and hydroxyethyl groups can participate in various biochemical reactions, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-hydroxybenzoic acid: Similar in structure but lacks the hydroxyethylsulfonyl group.
2-amino-4-sulfobenzoic acid: Contains a sulfonic acid group instead of the hydroxyethylsulfonyl group.
Uniqueness
2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid is unique due to the presence of the hydroxyethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c10-8-5-6(16(14,15)4-3-11)1-2-7(8)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDMXFUQZAMOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600374 |
Source
|
Record name | 2-Amino-4-(2-hydroxyethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41261-77-2 |
Source
|
Record name | 2-Amino-4-(2-hydroxyethanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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